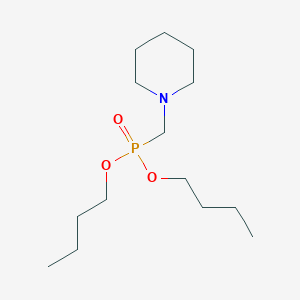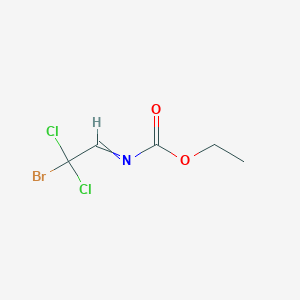
Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)-: is an organic compound with the molecular formula C9H6Cl2O3 . It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-(2-chloro-2-oxoethoxy) group. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- typically involves the reaction of 4-hydroxybenzoyl chloride with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoyl chloride is replaced by the chloroacetyl group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include amides, esters, or thioesters.
Hydrolysis Products: The primary products of hydrolysis are 4-(2-chloro-2-oxoethoxy)benzoic acid and hydrochloric acid.
Scientific Research Applications
Chemistry: In chemistry, benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. It can also be used in the development of drug delivery systems .
Industry: In the industrial sector, benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- is used in the production of polymers and resins. It serves as a building block for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the electrophilic carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Benzoyl chloride: A simpler derivative without the 4-(2-chloro-2-oxoethoxy) group.
4-Chlorobenzoyl chloride: Similar structure but with a chlorine atom directly attached to the benzene ring instead of the 4-(2-chloro-2-oxoethoxy) group.
Uniqueness: Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- is unique due to the presence of the 4-(2-chloro-2-oxoethoxy) group, which imparts different reactivity and properties compared to its simpler analogs. This makes it valuable in specific synthetic applications where such functionality is required .
Properties
IUPAC Name |
4-(2-chloro-2-oxoethoxy)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c10-8(12)5-14-7-3-1-6(2-4-7)9(11)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWQXRBMXPYFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451329 |
Source


|
| Record name | Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51822-12-9 |
Source


|
| Record name | Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)

![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)







![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)

